molecular formula C12H9N3O2 B2859866 N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide CAS No. 2034238-91-8

N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide

Cat. No.: B2859866
CAS No.: 2034238-91-8
M. Wt: 227.223
InChI Key: RYMWFSQMHPWINR-UHFFFAOYSA-N
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Description

“N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide” is a compound that belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .


Physical and Chemical Properties Analysis

Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis and characterization of heterocyclic compounds based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine have been explored. These compounds serve as key intermediates for the development of 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, showcasing the versatility of furan-based carboxamides in heterocyclic chemistry (El-Essawy & Rady, 2011).

Antitubercular Agents

A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been designed, synthesized, and evaluated for their antitubercular activity. These compounds exhibited promising in vitro potency against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, highlighting their potential as lead compounds for antitubercular drug discovery (Tang et al., 2015).

Antibacterial Activity

Research on pyrazolopyridine derivatives has also demonstrated their antibacterial properties. Certain derivatives showed moderate to good activity against various Gram-negative and Gram-positive bacteria, indicating the potential for the development of new antibacterial agents (Panda, Karmakar, & Jena, 2011).

Antimicrobial Schiff Bases

The synthesis of Schiff bases derived from chitosan and heteroaryl pyrazole derivatives, including 1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde, has been investigated for antimicrobial applications. These novel compounds have been screened for activity against various bacteria and fungi, demonstrating the significance of furan-containing pyrazole derivatives in the development of antimicrobial agents (Hamed et al., 2020).

Antiprotozoal Agents

The development of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which include furan-2-yl derivatives, has shown significant antiprotozoal activity. These compounds have been evaluated in vitro against Trypanosoma brucei rhodesiense and Plasmodium falciparum, and in vivo in a trypanosomal mouse model, demonstrating their potential as antiprotozoal agents (Ismail et al., 2004).

Mechanism of Action

While the specific mechanism of action for “N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide” is not mentioned in the retrieved papers, pyrazolo[1,5-a]pyrimidines have been highlighted for their anticancer potential and enzymatic inhibitory activity . This could potentially lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Future Directions

The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . This opens up exciting future directions in the field of medicinal chemistry and material science .

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-ylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c16-12(9-3-6-17-8-9)14-10-2-5-15-11(7-10)1-4-13-15/h1-8H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMWFSQMHPWINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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